2,4-Dimethylhexa-1,3-dien-5-yne
Description
Structure
3D Structure
Properties
CAS No. |
61272-04-6 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
2,4-dimethylhexa-1,3-dien-5-yne |
InChI |
InChI=1S/C8H10/c1-5-8(4)6-7(2)3/h1,6H,2H2,3-4H3 |
InChI Key |
BCSLQJSLCRMLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C(C)C#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethylhexa 1,3 Dien 5 Yne and Its Derivatives
Direct Carbon-Carbon Bond Forming Reactions
The direct formation of carbon-carbon bonds is at the heart of synthesizing the 2,4-dimethylhexa-1,3-dien-5-yne backbone. Several catalytic methods are particularly effective for this purpose.
Alkyl-Alkyne Coupling Reactions for Dienyne Synthesis
Alkyne coupling reactions are fundamental in organic synthesis for creating carbon-carbon bonds, leading to the formation of diynes and enynes. numberanalytics.com These reactions are valued for their ability to build complex molecular architectures with high levels of control over the spatial arrangement of atoms. numberanalytics.com The coupling of terminal alkynes with various partners, including other alkynes or alkyl groups, can be achieved using different catalysts. For instance, gold-catalyzed oxidative cross-coupling of alkynes can produce unsymmetrical diynes with high selectivity. organic-chemistry.org Similarly, copper-catalyzed reactions of terminal alkynes with 1-bromoalkynes provide a straightforward route to unsymmetrical diynes under mild conditions. organic-chemistry.org
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. youtube.comrsc.org This reaction is a cornerstone for the formation of C(sp²)–C(sp) bonds, which is precisely the type of bond that connects the diene and alkyne components in many dienyne structures. rsc.org The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition with the halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) co-catalyst), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com There are also copper-free versions of the Sonogashira reaction. youtube.com The versatility of this reaction allows for the coupling of a wide range of substrates, making it a key tool in the synthesis of complex organic molecules. rsc.orgnih.govresearchgate.net
Table 1: Overview of Selected Palladium-Catalyzed Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Key Bond Formed | Ref. |
| Sonogashira Coupling | Palladium and Copper | Terminal alkyne and aryl/vinyl halide | C(sp²)–C(sp) | youtube.com |
| Denitrative Sonogashira-type Coupling | Palladium | Terminal alkyne and nitrobenzene | C(sp²)–C(sp) | rsc.org |
| Alkyne-Alkyne Cross-Coupling | Palladium(OAc)₂/TDMPP | Terminal alkyne and internal alkyne | Enyne | nih.gov |
Nickel-Catalyzed Cross-Trimerization Leading to 1,3-Dien-5-ynes
A highly selective method for synthesizing 1,3-dien-5-yne compounds involves the nickel-catalyzed 1:2 cross-trimerization of alkynes. nih.govacs.org This reaction uses a Ni(cod)₂/PⁿPr₃ catalyst to combine one equivalent of triisopropylsilylacetylene with two equivalents of an internal alkyne. nih.govacs.org The process demonstrates high regio- and stereoselectivity and is applicable to a variety of symmetrical and asymmetrical internal alkynes. nih.govacs.org Nickel catalysts are also effective in other transformations, such as the dimerization of ethylene (B1197577) to produce 1-butene, highlighting their versatility in C-C bond formation. mdpi.com
Table 2: Nickel-Catalyzed Cross-Trimerization for 1,3-Dien-5-yne Synthesis
| Catalyst System | Reactants (Ratio) | Product Type | Selectivity | Ref. |
| Ni(cod)₂/PⁿPr₃ | Triisopropylsilylacetylene and Internal Alkyne (1:2) | Silyl-substituted 1,3-dien-5-yne | High regio- and stereoselectivity | acs.org |
Modular Assembly Approaches via Cross-Coupling
The construction of complex molecules like dienynes can be approached in a modular fashion, using a sequence of cross-coupling reactions to piece together smaller, functionalized fragments. This strategy allows for flexibility and convergence in the synthesis. For example, a palladium-catalyzed cross-coupling of different alkyne units can be employed to build the enyne core. nih.gov Different metal catalysts, such as rhodium, have also been used for the coupling of terminal alkynes with internal alkynes like dimethyl acetylenedicarboxylate, although with varying efficiency depending on the alkyne substituents. nih.gov This modularity enables the systematic variation of different parts of the target molecule by simply changing one of the initial building blocks.
Olefination and Dienylation Reactions
Olefination reactions, which form carbon-carbon double bonds, are crucial for constructing the diene portion of this compound. The Wittig reaction, using a phosphonium (B103445) ylide, or the Horner-Wadsworth-Emmons reaction, with a phosphonate (B1237965) carbanion, are classic and reliable methods for converting aldehydes and ketones into alkenes. For instance, the reaction of methylenetriphenylphosphorane (B3051586) with specific aldehydes has been used to synthesize isomeric 3,4-dimethylhexa-1,5-dienes. rsc.org
Dienylation reactions offer a more direct route to the 1,3-diene system. Nickel-catalyzed hydroalkenylation of dienes with α,β-unsaturated hydrazones has emerged as a novel method for the synthesis of 1,4-dienes. rsc.org Furthermore, titanium-mediated coupling of allenes with alkynes can produce 1,4-dienes in a highly regio- and stereoselective manner. nih.gov In some cases, this allene-alkyne coupling can lead to the formation of cross-conjugated trienes. nih.gov These modern methods provide powerful tools for the specific and controlled synthesis of diene and dienyne structures.
Transition-Metal Catalyzed Hydrosilylation Strategies
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a powerful, atom-economical method for synthesizing organosilanes. For a conjugated system like a 1,3-enyne, hydrosilylation presents significant challenges in controlling regio- and stereoselectivity, as multiple reaction pathways are possible (e.g., 1,2-, 3,4-, or 1,4-addition). researchgate.netdicp.ac.cn
Transition-metal catalysis is key to navigating these challenges. Different metals and ligand systems can steer the reaction towards a specific isomer. For a substrate like this compound, this allows for the selective synthesis of various silylated dienes or allenes, which are versatile intermediates for further functionalization.
Key catalytic systems include:
Platinum and Rhodium Catalysts: Traditionally used for hydrosilylation. Rhodium complexes like RhCl(PPh₃)₃ are effective for the hydrosilylation of alkenes. nih.gov Platinum catalysts are often used for alkyne hydrosilylation. nih.gov The reaction mechanism can vary, following either the Chalk-Harrod or a modified Chalk-Harrod pathway, which influences reactivity and selectivity. nih.gov
Copper Catalysts: Copper-catalyzed systems, particularly with specific ligands, have emerged for regio- and enantioselective hydrosilylation of 1,3-enynes, yielding valuable propargylsilanes (from 1,2-addition) or allenylsilanes (from 1,4-addition). researchgate.net
Rare-Earth Metal Catalysts: Recent research has shown that rare-earth metal complexes can be highly effective for the 1,4-hydrosilylation of branched 1,3-enynes, leading exclusively to tetrasubstituted silylallenes. dicp.ac.cn This approach offers a direct route to allene (B1206475) structures from dienyne precursors.
Table 2: Potential Regiochemical Outcomes of Hydrosilylation of this compound
| Addition Type | Catalyst System (Example) | Product Type |
| 1,2-Addition | Copper-based catalyst with specific ligand researchgate.net | Propargylsilane |
| 1,4-Addition | Rare-earth metal catalyst dicp.ac.cn | Allenylsilane |
| 4,3-Addition | Transition-metal catalyst dicp.ac.cn | Silylated 1,3-diene |
This table is based on general reactivities of 1,3-enynes as reported in the literature.
Cascade and Multicomponent Synthesis Approaches
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. These processes are highly efficient, reducing waste and simplifying procedures. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer similar advantages. rsc.org
Developing a cascade or multicomponent synthesis for this compound would represent a highly convergent and elegant approach. While specific literature for this target is not available, a hypothetical cascade could involve a sequence such as:
A metal-catalyzed coupling reaction to form the carbon backbone.
An in-situ olefination or elimination step to generate the conjugated diene system.
For instance, a three-component reaction could theoretically bring together a propargylic unit, an acetylenic unit, and a methylating agent in the presence of a suitable catalyst to assemble the target molecule. Such strategies are at the forefront of modern organic synthesis, aiming for maximum complexity generation in a minimal number of steps. rsc.org
The inherent reactivity of the hexa-1,3-dien-5-yne framework can be harnessed in sequential synthetic strategies. The parent hexa-1,3-dien-5-yne is known to undergo thermal cycloisomerization. researchgate.net This process involves the cyclization of the dienyne to form a highly reactive intermediate, the allenic cyclohexa-1,2,4-triene (isobenzene), which can then rearrange to form a stable aromatic ring. researchgate.net
This intrinsic reactivity is crucial when considering synthetic pathways.
For Synthesis: The conditions used to prepare or handle this compound must be carefully chosen to avoid unintended cyclization, especially at elevated temperatures.
For Derivatization: This cyclization tendency can be exploited as a sequential step. A synthetic route could be designed to first construct the dienyne precursor and then, in a subsequent step, induce its cyclization to form a substituted aromatic or other cyclic compound.
Studies on cyclic 1,3-dien-5-ynes have shown that the propensity to cyclize is dependent on the ring strain of the system, with smaller, more strained rings cyclizing at lower temperatures. researchgate.net This highlights the delicate balance between the stability of the open-chain dienyne and its cyclic valence isomers.
Stereoselective Synthesis of this compound Stereoisomers and Analogs
The presence of two double bonds in this compound means that it can exist as different stereoisomers (E/Z isomers). The controlled, stereoselective synthesis of a single isomer is a significant challenge in organic synthesis.
Several strategies can be employed:
Stereoselective Wittig Reactions: As mentioned previously, the choice of Wittig reagent can strongly influence the geometry of the resulting double bond. organic-chemistry.org Using a stabilized ylide would favor the (E)-isomer, while a non-stabilized or semi-stabilized ylide would favor the (Z)-isomer. wikipedia.org The Schlosser modification of the Wittig reaction provides another route to the (E)-alkene by equilibrating the intermediate betaine. wikipedia.org
Modern Olefination Methods: Beyond the classic Wittig reaction, other methods offer high stereoselectivity. For example, the Horner-Wadsworth-Emmons (HWE) reaction, a variation using phosphonate carbanions, typically provides excellent selectivity for (E)-alkenes.
Electrochemical Methods: Recent advances have demonstrated that electrochemical cross-coupling reactions can achieve high Z-stereoselectivity in the synthesis of certain alkenes, offering a metal-free alternative for controlling double bond geometry. researchgate.net
By carefully selecting the olefination method and reaction conditions, it is possible to direct the synthesis towards a specific stereoisomer of this compound or its analogs, which is critical for applications where molecular geometry dictates function.
Elucidation of Reactivity and Mechanistic Pathways of 2,4 Dimethylhexa 1,3 Dien 5 Yne
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene structure within 2,4-Dimethylhexa-1,3-dien-5-yne makes it a suitable candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions.
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. sigmaaldrich.cn It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org The diene must be able to adopt an s-cis conformation for the reaction to occur. libretexts.org
The 1,3-diene moiety of this compound is substituted with two methyl groups at the C2 and C4 positions. These electron-donating groups increase the electron density of the diene, making it more nucleophilic and thus more reactive in a normal-demand Diels-Alder reaction. libretexts.org
In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are part of the same molecule. organic-chemistry.org This reaction is a highly efficient method for constructing polycyclic systems, as two rings are formed in a single step. organic-chemistry.org The stereochemical outcome of an IMDA reaction is often highly predictable and is influenced by the length and nature of the tether connecting the diene and dienophile. organic-chemistry.org
For a molecule like this compound to undergo an IMDA reaction, a dienophile would need to be introduced into the molecule, for example, by modifying a substituent that could be attached to the alkynyl end. The feasibility and stereochemical outcome would then depend on the length of the chain connecting the dienophile to the diene system. Generally, the formation of five- or six-membered rings in the fused portion of the product is favored.
Table 2: Factors Influencing Intramolecular Diels-Alder Reactions
| Factor | Influence |
| Tether Length | Determines the size of the newly formed ring fused to the cyclohexene (B86901). Tethers of 3 or 4 atoms are common, leading to 5- or 6-membered rings. |
| Tether Rigidity | Affects the ability of the molecule to adopt the required transition state geometry. |
| Dienophile Substitution | Electron-withdrawing groups on the dienophile accelerate the reaction. |
| Stereochemistry | The geometry of the dienophile is retained in the product. The reaction often proceeds with high stereoselectivity, favoring the endo transition state in many intermolecular cases, though steric constraints in IMDA can alter this preference. |
In an intermolecular Diels-Alder reaction, the diene and dienophile are separate molecules. The diene of this compound is expected to react readily with a variety of dienophiles, particularly those bearing electron-withdrawing groups. The presence of the alkynyl group on the diene can influence the regioselectivity of the cycloaddition.
Table 3: Predicted Products of Intermolecular Diels-Alder Reactions of this compound with Various Dienophiles
| Dienophile | Electron-Withdrawing/Donating Nature | Expected Product Structure |
| Maleic Anhydride (B1165640) | Strongly electron-withdrawing | A bicyclic adduct with the anhydride ring fused to the newly formed cyclohexene ring. The reaction is expected to be facile. |
| Methyl Acrylate | Electron-withdrawing | A cyclohexene derivative with a methoxycarbonyl substituent. |
| Ethene | Neutral | Reaction would likely require harsh conditions (high temperature and pressure) due to the lack of an activating group on the dienophile. |
| 1-Hexyne | Neutral | Similar to ethene, the reaction would likely require forcing conditions. The product would be a cyclohexadiene derivative. |
The reaction with an unsymmetrical dienophile, such as methyl acrylate, can lead to two possible regioisomers. The substitution pattern on the diene in this compound would influence the preferred orientation of the dienophile in the transition state, thereby determining the major regioisomeric product.
Diels-Alder Reactions of 1,3-Dien-5-ynes
Double Dehydro-Diels-Alder Reactions
The Double Dehydro-Diels-Alder (DDDA) reaction is a powerful cascade process that involves an intramolecular Diels-Alder reaction followed by a retro-Diels-Alder reaction, ultimately leading to the formation of a benzenoid aromatic ring. In the context of this compound, this reaction would typically involve a tethered dienophile.
Should the terminal alkyne of this compound be coupled to a diene, the resulting molecule could undergo an intramolecular Diels-Alder reaction. The subsequent elimination of a small molecule, such as an alkene, would lead to the formation of a substituted aromatic ring. The reaction's progression, whether through a concerted or stepwise mechanism involving a biradical intermediate, can be influenced by factors like temperature and the nature of the tether. comporgchem.com Computational studies on similar systems have shown that both pathways can be competitive. comporgchem.com
| Reactant System | Conditions | Key Intermediates | Product Type |
| Tethered Enyne-Diene | Thermal | Bicyclic Diels-Alder adduct | Aromatic |
| Substituted 1,3-diyne and ethyne | Thermal | Biradical species | Benzyne |
This table illustrates hypothetical reaction parameters for a Double Dehydro-Diels-Alder reaction involving a derivative of this compound.
Diene-Transmissive Diels-Alder Reactions
Diene-transmissive Diels-Alder (DTDA) sequences are highly efficient methods for constructing fused bicyclic systems. nih.gov In such a reaction, this compound would act as the initial diene. The first Diels-Alder reaction would occur across the 1,3-diene system with a suitable dienophile. This initial cycloaddition generates a new diene system within the product, which can then undergo a second Diels-Alder reaction with another dienophile.
This sequential cycloaddition allows for the rapid construction of complex polycyclic frameworks from a relatively simple starting material. nih.govanu.edu.au The regioselectivity and stereoselectivity of each step would be governed by the electronic and steric nature of the dienophiles and the substitution pattern of the diene. nih.gov The use of highly reactive dienophiles, such as arynes, has been shown to be effective in these sequences. nih.gov
| Step | Diene | Dienophile | Product |
| 1 | This compound | Dienophile A | Monocycloadduct with a new diene |
| 2 | Monocycloadduct | Dienophile B | Fused Bicyclic System |
This table outlines the sequential nature of a Diene-Transmissive Diels-Alder reaction starting with this compound.
1,3-Dipolar Cycloaddition Reactions
The π-systems of this compound, namely the conjugated diene and the alkyne, can act as dipolarophiles in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org The reaction is a powerful tool for synthesizing five-membered heterocycles. researchgate.net
Both the double bonds of the diene and the triple bond of the alkyne can react with 1,3-dipoles such as azides, nitrones, and nitrile oxides. wikipedia.orgresearchgate.net The regioselectivity of the cycloaddition would be influenced by the electronic and steric properties of both the dipole and the specific π-bond of the enyne. For instance, in the Huisgen cycloaddition, an azide (B81097) would react with the terminal alkyne to form a triazole, a reaction often catalyzed by copper(I). wikipedia.org The diene portion could also react, leading to different heterocyclic products. The use of green solvents like ionic liquids and deep eutectic solvents has been explored for these reactions to enhance reactivity and selectivity. mdpi.com
| Dipolarophile Moiety | 1,3-Dipole | Potential Product |
| Alkyne | Azide | Triazole |
| Diene | Nitrone | Isoxazolidine |
| Alkyne | Nitrile Oxide | Isoxazole |
This table presents potential outcomes of 1,3-dipolar cycloaddition reactions with this compound.
Electrocyclic Ring-Opening and Ring-Closure Reactions
Electrocyclic reactions are pericyclic processes that involve the cyclization of a conjugated polyene or the reverse ring-opening reaction. libretexts.org The 1,3-diene unit of this compound can theoretically undergo a 4π-electron electrocyclic ring closure to form a cyclobutene (B1205218) derivative.
These reactions are highly stereospecific and are governed by the Woodward-Hoffmann rules. chemistrylearner.comchemistnotes.com The stereochemical outcome depends on whether the reaction is induced by heat (thermal conditions) or light (photochemical conditions). libretexts.org For a 4π-electron system like the diene in this compound, thermal ring closure would proceed via a conrotatory motion of the termini, while photochemical ring closure would occur through a disrotatory motion. chemistnotes.com The equilibrium between the open-chain diene and the cyclobutene generally favors the less strained open-chain form. libretexts.org
| Conditions | Number of π Electrons | Mode of Rotation | Stereochemical Outcome |
| Thermal | 4n (e.g., 4) | Conrotatory | Specific isomer based on starting geometry |
| Photochemical | 4n (e.g., 4) | Disrotatory | Different specific isomer |
| Thermal | 4n+2 (e.g., 6) | Disrotatory | Specific isomer based on starting geometry |
| Photochemical | 4n+2 (e.g., 6) | Conrotatory | Different specific isomer |
This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions applicable to the diene moiety of this compound.
Rearrangement Chemistry
Enyne Metathesis (e.g., Ring-Closing, Cross, Ring-Opening)
Enyne metathesis is a powerful reaction catalyzed by transition metals, typically ruthenium, that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.org This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-enyne metathesis, CEYM) fashion. chim.it
For this compound, CEYM with an alkene like ethylene (B1197577), in the presence of a Grubbs-type catalyst, would be expected to produce a new, more complex diene. mdpi.com The reaction conditions, such as catalyst type and concentration, can significantly affect the efficiency and yield. nsf.gov While RCEYM would require the molecule to be tethered to another alkene, it represents a viable strategy for synthesizing cyclic structures containing a diene. The driving force for these reactions is often the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org
| Metathesis Type | Reaction Partner | Catalyst | Potential Product |
| Cross-Enyne | Ethylene | Grubbs Catalyst | 3,5-Dimethylhepta-1,3,6-triene |
| Ring-Closing Enyne | Tethered Alkene | Hoveyda-Grubbs Catalyst | Cyclic Diene |
| Ring-Opening Enyne | Cyclic Alkene | Schrock Catalyst | Linear Triene |
This table provides hypothetical examples of enyne metathesis reactions involving this compound.
Sigmatropic Rearrangements (e.g., Cope Rearrangement)
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. numberanalytics.com The Cope rearrangement is a jove.comjove.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.org The parent molecule, this compound, is not a 1,5-diene and therefore cannot undergo a direct Cope rearrangement.
However, a precursor that could undergo a Cope rearrangement can be synthesized from this compound. For example, a Diels-Alder reaction of the diene moiety with a dienophile would generate a cyclohexene derivative which, if appropriately substituted, could contain a 1,5-diene system. This system could then potentially undergo a Cope rearrangement upon heating. masterorganicchemistry.com The reaction is typically reversible, and the equilibrium favors the more thermodynamically stable isomer. masterorganicchemistry.comorganic-chemistry.org An important variant is the oxy-Cope rearrangement, where a hydroxyl group at the C3 position of the 1,5-diene leads to an enol intermediate that tautomerizes to a carbonyl, making the reaction essentially irreversible. organic-chemistry.org
| Precursor System | Conditions | Transition State | Product |
| 1,5-diene | Thermal (150-300 °C) | Chair-like (preferred) or Boat-like | Isomeric 1,5-diene |
| 3-hydroxy-1,5-diene (for oxy-Cope) | Thermal or Base (KH) | Chair-like | Enol, then Carbonyl |
This table describes the general parameters of the Cope rearrangement, a reaction that a derivative of this compound could potentially undergo.
Isomerization Processes
Beyond sigmatropic rearrangements, this compound can undergo other types of isomerization reactions. A key process for the parent hexa-1,3-dien-5-yne is thermal cycloisomerization. Theoretical studies on the parent compound have shown that it can cyclize to form an allenic cyclohexa-1,2,4-triene (isobenzene), which can then rearrange to benzene (B151609) through consecutive hydrogen shifts.
The presence of the methyl groups in this compound would be expected to influence the energetics and potentially the pathway of such a cycloisomerization. The electron-donating nature of the methyl groups could affect the stability of the cyclic intermediates.
Catalytic Transformations and Reaction Mechanism Investigation
The rich electronic structure of this compound makes it an excellent substrate for a variety of catalytic transformations, leading to the formation of complex molecular architectures.
Gold-Catalyzed Cycloisomerizations and Cascade Reactions
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes, enabling a wide range of cycloisomerization and cascade reactions. While specific studies on this compound are limited, the reactivity of similar dienyne systems provides a strong indication of its potential.
Gold(I) catalysts can activate the alkyne moiety of a dienyne, rendering it susceptible to nucleophilic attack by one of the olefinic double bonds. This can initiate a cascade of reactions, including cyclizations and rearrangements, to form complex polycyclic structures in a single step. For example, gold-catalyzed cycloisomerization of 1,5-allenynes, which are structurally related to dienynes, can lead to the formation of cross-conjugated trienes through a dual activation mechanism involving an ene reaction.
The table below presents examples of gold-catalyzed reactions on related enyne and dienyne systems, highlighting the diversity of products that can be obtained.
| Catalyst System | Substrate Type | Reaction Type | Product |
| [(Ph3PAu)3O]BF4 | 1,5-Allenyne | Cycloisomerization | Cross-conjugated triene |
| AuCl/AgSbF6 | 1,6-Enyne | Cycloisomerization-Dimerization | Formal Diels-Alder adducts |
Organocatalytic Applications in Dienyne Reactivity
Organocatalysis has become a major pillar of modern organic synthesis, offering a metal-free alternative for a wide range of transformations. In the context of dienyne reactivity, organocatalysts can be employed to activate the substrate towards nucleophilic attack or to facilitate pericyclic reactions.
Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, protonating the alkyne or allene (B1206475) moiety and activating it for subsequent reactions. This has been successfully applied in the enantioselective functionalization of alkynes and enynes. Another approach involves the use of chiral amines to form reactive enamine or iminium ion intermediates.
While specific organocatalytic applications for this compound have not been reported, the general principles of organocatalysis suggest that it could be a viable substrate for reactions such as asymmetric additions to the conjugated system or cycloaddition reactions.
Mechanistic Studies of Metal-Catalyzed Processes
Understanding the reaction mechanisms of metal-catalyzed transformations is crucial for the rational design of new catalysts and the prediction of reaction outcomes. For gold-catalyzed reactions of dienynes, several mechanistic pathways have been proposed and investigated, often through a combination of experimental and computational studies.
A common mechanistic theme involves the initial coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack from one of the double bonds. The nature of the subsequent steps depends on the substrate structure and reaction conditions. For instance, in the cycloisomerization of 1,5-allenynes, a dual activation mechanism has been proposed where the gold catalyst activates both the allene and alkyne moieties.
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate details of these reaction pathways, including the structures of transition states and intermediates. These studies have helped to explain the observed regio- and stereoselectivities in many gold-catalyzed reactions.
Reactive Intermediates in Dienyne Transformations
The transformations of this compound can proceed through several distinct types of highly reactive intermediates. The specific pathway taken is often dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts or other reagents. These intermediates include species arising from deprotonation, interactions with transition metals, thermal activation, and complex cyclizations.
Carbanions are reactive intermediates characterized by a trivalent carbon atom with an unshared pair of electrons, bearing a negative charge. siue.edu Their formation and reactivity are central to many organic transformations. In the case of this compound, the most acidic proton is the one attached to the sp-hybridized carbon of the terminal alkyne. The acidity of this proton is significantly higher than any of the vinylic or allylic protons due to the high s-character of the sp orbital, which stabilizes the resulting negative charge. wikipedia.orgyoutube.com
Treatment of this compound with a strong base (B:⁻), such as an organolithium reagent or a metal amide, results in the deprotonation of the terminal alkyne to form an alkynyl carbanion, specifically a lithium or sodium acetylide. wikipedia.org This process is a standard method for generating nucleophilic carbon species. youtube.com
The resulting carbanion is a potent nucleophile. The negative charge is localized on the terminal carbon, making it highly reactive towards a wide array of electrophiles. This reactivity can be harnessed for the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis. For example, the acetylide can react with aldehydes, ketones, imines, and halogenating agents. siue.eduwikipedia.org The stability and nucleophilicity of the carbanion are influenced by factors such as the solvent and the nature of the counter-ion (e.g., Li⁺, Na⁺). wikipedia.org
| Factor | Description | Effect on Stability |
| Hybridization | The greater the s-character of the charge-bearing orbital, the closer the electrons are to the nucleus. | Increases stability (sp > sp² > sp³) libretexts.org |
| Inductive Effect | Electronegative atoms adjacent to the carbanion withdraw electron density, delocalizing the charge. | Increases stability libretexts.org |
| Resonance | Delocalization of the negative charge over a π-system. | Significantly increases stability libretexts.org |
| Aromaticity | If the carbanion formation results in an aromatic system (e.g., cyclopentadienyl (B1206354) anion). | Dramatically increases stability libretexts.org |
While the direct formation of carbene and metallacyclobutene intermediates from this compound is not a prominently documented pathway, these intermediates are fundamental in the transition-metal-catalyzed chemistry of unsaturated systems. Typically, transition metal carbenes, particularly those of rhodium, are generated from diazo compounds. These electrophilic carbene intermediates can then undergo a variety of reactions, including cyclopropanation, C-H insertion, and ylide formation.
In the context of dienynes, transition metals can coordinate to the π-system in various ways. A hypothetical pathway could involve the reaction of the dienyne with a metal complex to form a metallacyclopentene or other metallacyclic structures. A metallacyclobutene intermediate, specifically, could arise from the formal [2+2] cycloaddition of a metal-ligand fragment across one of the double bonds of the dienyne system. However, for conjugated dienynes, other reaction pathways are often more favorable. The reactivity of such intermediates, were they to form, would be dominated by ring-opening or rearrangement reactions to alleviate ring strain and generate more stable products.
Under thermal conditions, acyclic enediynes and dienynes are known to undergo cycloaromatization reactions that proceed through highly reactive biradical intermediates. nih.gov The most famous of these is the Bergman cyclization, which involves the thermal cyclization of a (Z)-3-ene-1,5-diyne to a 1,4-didehydrobenzene biradical (a p-benzyne). nih.govacs.org Although this compound is a dienyne, its conjugated system can access related cyclization pathways.
For acyclic hexa-1,3-dien-5-ynes, two primary thermal biradical cyclizations are considered:
C¹-C⁵ Cyclization (Schreiner-Pascal Cyclization): This pathway involves the formation of a five-membered ring and a fulvene-type biradical. For some substituted enediynes, this C¹-C⁵ cyclization can become a significant reaction pathway. researchgate.net
C¹-C⁶ Cyclization (Hopf-type Cyclization): This is analogous to the Bergman cyclization and leads to a six-membered ring biradical. High temperatures, often above 200°C, are typically required for the Hopf cyclization of acyclic hexa-1,3-dien-5-ynes. rsc.org
The presence of substituents on the dienyne backbone can significantly influence the activation barriers and the competition between these pathways. researchgate.net Computational studies on substituted enediynes have shown that electron-withdrawing substituents at the alkyne termini generally lower the activation barrier for Bergman cyclization. researchgate.net For this compound, the methyl groups are weakly electron-donating, which might slightly raise the activation barrier compared to the unsubstituted parent system. Steric effects from the substituents can also disfavor certain cyclization modes. researchgate.net
| Reaction Type | Parent System | Substituent Effect (Example) | Typical Activation Barrier (kcal/mol) | Reference |
| Bergman Cyclization | (Z)-Hexa-3-ene-1,5-diyne | σ-withdrawing groups lower the barrier | ~25-35 | nih.govresearchgate.net |
| Myers-Saito Cyclization | (Z)-Hept-3-ene-1,5-diyne-1-allene | Ring strain can lower the barrier | ~20-30 | |
| Hopf Cyclization | (Z)-Hexa-1,3-dien-5-yne | Aromaticity gain in TS can lower barrier | >35 (for acyclic) | nih.gov |
Theoretical and experimental studies have shown that the thermal cyclization of hexa-1,3-dien-5-yne systems does not directly produce a stable aromatic ring but instead proceeds through highly strained cyclic intermediates. nih.gov The initial step is a 6π-electrocyclic ring-closure to form a highly reactive cyclic allene, specifically a substituted cyclohexa-1,2,4-triene (also known as isobenzene). nih.govresearchgate.net
For this compound, this electrocyclization would lead to a dimethyl-substituted cyclohexa-1,2,4-triene. This intermediate is exceptionally strained due to the incorporation of the linear allene geometry into a six-membered ring. wikipedia.org These strained cyclic allenes are fleeting intermediates but are capable of undergoing various rapid transformations. researchgate.netnih.gov
The primary fate of the cyclohexa-1,2,4-triene intermediate is a series of researchgate.netresearchgate.net-hydrogen shifts that ultimately lead to the formation of a stable aromatic ring, in this case, a substituted toluene. nih.gov DFT computations suggest the activation energy for the 6π-electrocyclic ring-closure of dienynes can be lowered if aromaticity is regained in the transition structure. nih.gov
In the context of biradical pathways (Section 3.5.3), 1,4-cyclohexadiene (B1204751) is often used in experiments as an external hydrogen atom donor. It serves to "trap" the biradical intermediates formed during Bergman or related cyclizations, leading to the formation of a reduced, stable aromatic product and preventing other side reactions of the highly reactive biradical. researchgate.net
Computational and Theoretical Investigations of 2,4 Dimethylhexa 1,3 Dien 5 Yne Systems
Electronic Structure and Bonding Characteristics of Dienynes
The electronic structure of a dienyne like 2,4-dimethylhexa-1,3-dien-5-yne is characterized by a conjugated system of π-electrons. The molecule consists of a six-carbon chain with double bonds at the 1 and 3 positions and a triple bond at the 5 position. The carbon atoms involved in the double bonds (C1, C2, C3, C4) are sp² hybridized, adopting a trigonal planar geometry. The carbons of the alkyne moiety (C5, C6) are sp hybridized with a linear geometry.
This arrangement allows for the continuous overlap of p-orbitals across the sp² and sp hybridized carbons, creating a delocalized π-electron system. This conjugation is responsible for the molecule's unique electronic properties and enhanced stability compared to systems with isolated double and triple bonds. The bonding can be described using both valence bond theory, which considers localized sigma bonds and delocalized pi bonds, and molecular orbital theory, which describes a set of delocalized molecular orbitals (MOs) spanning the conjugated framework. The two methyl groups at positions 2 and 4 act as electron-donating groups, further influencing the electron density distribution within the π-system.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
While specific DFT studies on this compound are not prominent in the reviewed literature, extensive research on the parent compound, hexa-1,3-dien-5-yne, provides a robust framework for understanding its reactivity. These studies are crucial for mapping out potential reaction pathways, particularly for thermally induced cyclizations.
Theoretical investigations into the thermal cycloisomerization of the parent hexa-1,3-dien-5-yne have been performed using methods such as Becke, Lee, Yang, and Parr (BLYP) density functional theory with the 6-31G* basis set. These studies have identified a complex reaction pathway involving high-energy intermediates and transition states.
The proposed mechanism begins with the cyclization of the dienyne to form a highly reactive allenic intermediate, cyclohexa-1,2,4-triene, also known as isobenzene. This intermediate is not stable and can undergo further transformations. The calculations show that the enantiomerization of the two possible chiral forms of isobenzene proceeds through a biradical species, which is identified as the transition structure for this process. Subsequent youtube.commdpi.com-hydrogen shifts are responsible for the eventual aromatization to form the stable benzene (B151609) molecule. For a related benzannelated system, the biradical is found to be a true intermediate, lying in an energetic minimum.
Table 1: Calculated Relative Energies for the Cyclization of Hexa-1,3-dien-5-yne
| Species | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Hexa-1,3-dien-5-yne | BCCD(T)//BLYP/6-31G* | 0.0 |
| Transition State 1 (Cyclization) | BCCD(T)//BLYP/6-31G* | 35.8 |
| Cyclohexa-1,2,4-triene (Isobenzene) | BCCD(T)//BLYP/6-31G* | 27.5 |
| Transition State 2 (Enantiomerization) | BCCD(T)//BLYP/6-31G* | 33.1 |
| Benzene | BCCD(T)//BLYP/6-31G* | -45.9 |
Data derived from studies on the parent hexa-1,3-dien-5-yne system.
The energetic profiles calculated through DFT allow for the determination of activation barriers for each step of the reaction. The activation energy for the initial cyclization of hexa-1,3-dien-5-yne to isobenzene is a critical parameter that determines the feasibility of the reaction under thermal conditions.
Table 2: Calculated Activation and Reaction Energies
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Dienyne → Isobenzene | Activation Energy | 35.8 |
| Isobenzene → Biradical TS | Activation Energy | 5.6 |
| Dienyne → Benzene | Reaction Enthalpy | -45.9 |
Data derived from studies on the parent hexa-1,3-dien-5-yne system. beilstein-journals.org
Analysis of Steric and Electronic Effects on Reactivity and Selectivity
The substitution pattern on the dienyne backbone significantly influences its reactivity. In this compound, the two methyl groups introduce both steric and electronic effects.
Electronic Effects: Methyl groups are weakly electron-donating through induction and hyperconjugation. This increased electron density in the π-system can affect the energies of the frontier molecular orbitals (HOMO and LUMO), potentially lowering the activation energy for certain pericyclic reactions compared to the unsubstituted parent compound.
Steric Effects: The physical bulk of the methyl groups can influence the conformational preferences of the molecule. For instance, they can create steric hindrance that disfavors the planar conformations required for optimal conjugation or for the approach of a reactant. In cyclization reactions, these groups can influence the stereochemical outcome of the products. Studies on cyclic dienynes have shown that ring strain, a steric factor, dramatically affects cyclization temperatures, with more strained systems cyclizing more readily to relieve that strain. beilstein-journals.org
Molecular Orbital Theory Applications in Pericyclic Reactions
Pericyclic reactions, such as electrocyclizations and cycloadditions, are governed by the principle of orbital symmetry conservation, which can be rationalized using Frontier Molecular Orbital (FMO) theory. nih.gov FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
For a dienyne undergoing a unimolecular electrocyclic reaction, the HOMO of the dienyne system is key. The symmetry of this orbital dictates the stereochemical course of the ring-closure (i.e., whether it proceeds in a conrotatory or disrotatory fashion) under thermal or photochemical conditions, as described by the Woodward-Hoffmann rules. For the 6π-electron system of a dienyne (considering the two double bonds and one of the alkyne's π-bonds), a thermal electrocyclization is predicted to be a disrotatory process. nih.gov Computational methods can calculate the shapes and energies of these frontier orbitals, providing a quantitative basis for predicting reaction outcomes.
Prediction of Spectroscopic Signatures and Conformational Analysis
Computational chemistry is a powerful tool for predicting the spectroscopic properties (NMR, IR) of molecules, which aids in their experimental characterization. mdpi.commdpi.com While specific calculated spectra for this compound were not found, predictions can be made based on its structure and data from related compounds.
Conformational Analysis: The single bond between C2 and C3 allows for rotation, leading to different conformations. The most significant are the s-trans and s-cis conformers, where the double bonds are on opposite or the same side of the single bond, respectively. youtube.com Due to steric repulsion between the vinyl group at C1 and the methyl-substituted carbon at C4, the s-trans conformation is expected to be significantly more stable. However, the s-cis conformation, though higher in energy, is a necessary precursor for many pericyclic ring-closure reactions. The energy barrier for rotation around this C-C single bond has some double-bond character due to conjugation, making it higher than that of a typical alkane C-C bond. youtube.com
Spectroscopic Predictions: DFT calculations, often using functionals like B3LYP or ωB97XD, can provide accurate predictions of NMR and IR spectra. mdpi.com
Table 3: Predicted Spectroscopic Signatures for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency Range | Notes |
|---|---|---|---|
| ¹H NMR | Vinyl Protons (H-1, H-3) | δ 5.0 - 6.5 ppm | Complex splitting patterns due to geminal and allylic coupling. |
| Alkynyl Proton (H-6) | δ 2.5 - 3.5 ppm | A sharp singlet or doublet depending on long-range coupling. | |
| Methyl Protons (on C2, C4) | δ 1.8 - 2.2 ppm | Singlets or doublets, shifted downfield due to attachment to a double bond. | |
| ¹³C NMR | Alkene Carbons (C1, C2, C3, C4) | δ 110 - 150 ppm | Four distinct signals expected. |
| Alkyne Carbons (C5, C6) | δ 70 - 90 ppm | Two signals for the sp-hybridized carbons. | |
| Methyl Carbons | δ 15 - 25 ppm | Two signals for the methyl group carbons. | |
| IR Spectroscopy | C≡C Stretch (Alkyne) | ~2100 cm⁻¹ | Typically a sharp, weak to medium intensity band. |
| C=C Stretch (Alkene) | ~1600-1650 cm⁻¹ | Conjugation can lower the frequency and increase intensity. | |
| =C-H Stretch (Vinyl) | ~3010-3090 cm⁻¹ | Stretching of hydrogens on the double bonds. |
Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,4-dimethylhexa-1,3-dien-5-yne. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The vinyl protons would resonate in the downfield region, typically between 5.0 and 7.0 ppm, with their coupling constants providing insight into the stereochemistry of the diene moiety. The methyl protons would appear as singlets or doublets in the upfield region. The acetylenic proton is expected to be a sharp singlet, typically in the range of 2.0-3.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The sp-hybridized carbons of the alkyne would be found in the range of 65-90 ppm, while the sp²-hybridized carbons of the diene would appear further downfield, between 100 and 150 ppm. The methyl group carbons would be observed in the upfield region of the spectrum.
Furthermore, Nuclear Overhauser Effect (NOE) experiments could be employed to determine the through-space proximity of protons, which is vital for assigning the E/Z configuration of the double bonds. Dynamic NMR studies could also be utilized to investigate any conformational changes or restricted rotations within the molecule.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C1 (CH₂) | 4.8 - 5.2 | 115 - 125 | Doublet of doublets |
| C2 (C) | - | 135 - 145 | Singlet |
| C3 (CH) | 6.0 - 6.5 | 120 - 130 | Multiplet |
| C4 (C) | - | 130 - 140 | Singlet |
| C5 (C) | - | 80 - 90 | Singlet |
| C6 (CH) | 2.5 - 3.0 | 70 - 80 | Singlet |
| C2-CH₃ | 1.8 - 2.1 | 15 - 25 | Singlet |
| C4-CH₃ | 1.8 - 2.1 | 15 - 25 | Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Elucidation of Reaction Products and Intermediates
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. nih.gov
Electron Ionization (EI) would likely lead to extensive fragmentation of the molecule due to the high energy involved. The fragmentation pattern would be complex but could provide valuable structural information. Key fragmentation pathways could include the loss of a methyl group (M-15), cleavage of the C-C single bonds within the carbon backbone, and rearrangements characteristic of conjugated systems. The molecular ion peak (M⁺) at m/z 106.0783 would be expected, corresponding to the molecular formula C₈H₁₀. nih.gov
Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), could be employed to observe the molecular ion with greater intensity and less fragmentation. These methods are particularly useful for studying reaction intermediates, as they can help to identify transient species without causing significant decomposition. When coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry can be used to analyze complex reaction mixtures and identify products and byproducts formed during the synthesis or reactions of this compound.
Interactive Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
| 106 | Molecular Ion | [C₈H₁₀]⁺ |
| 91 | Loss of a methyl group | [C₇H₇]⁺ |
| 79 | Loss of an ethyl group | [C₆H₇]⁺ |
| 65 | Phenyl cation | [C₅H₅]⁺ |
| 51 | Cyclopentadienyl (B1206354) cation fragment | [C₄H₃]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Matrix Isolation Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For this compound, these methods would provide clear signatures for its characteristic structural features.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the region of 2100-2140 cm⁻¹. The C=C double bond stretching vibrations of the conjugated diene system would be observed in the 1600-1650 cm⁻¹ range. The sp³ C-H stretching of the methyl groups would be visible just below 3000 cm⁻¹, while the sp² C-H stretches of the vinyl group would appear just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the polarizability of the C≡C and C=C bonds, the stretching vibrations of the alkyne and diene functionalities are expected to give rise to strong signals in the Raman spectrum. This can be particularly useful for observing the symmetric vibrations that may be weak or absent in the IR spectrum.
Matrix isolation studies, where the molecule is trapped in an inert gas matrix at low temperatures, could be used in conjunction with IR spectroscopy to obtain highly resolved spectra, minimizing intermolecular interactions and allowing for a more detailed analysis of the vibrational modes.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| ≡C-H | Stretching | ~3300 | Medium |
| C≡C | Stretching | 2100 - 2140 | Strong |
| =C-H (vinyl) | Stretching | >3000 | Medium |
| C=C (diene) | Stretching | 1600 - 1650 | Strong |
| C-H (methyl) | Stretching | <3000 | Medium |
| C-H | Bending | 1375 - 1475 | Weak |
X-ray Crystallography for Definitive Structural Determination of Dienyne Derivatives and Adducts
While obtaining a single crystal of the relatively small and potentially volatile this compound itself might be challenging, X-ray crystallography would be the ultimate tool for the definitive determination of its three-dimensional structure, or that of its stable derivatives and adducts.
Should a suitable crystal be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the stereochemistry of the diene, confirming the E/Z configuration of the double bonds. Furthermore, the crystal packing arrangement would reveal information about intermolecular interactions, such as van der Waals forces and any potential C-H···π interactions.
In the context of its reactivity, X-ray crystallography would be invaluable for characterizing the products of reactions involving this compound. For example, if the dienyne were to undergo a cycloaddition reaction or form a complex with a metal, the resulting crystalline product could be analyzed to provide unequivocal proof of the newly formed structure. This technique is unparalleled in its ability to provide a complete and unambiguous picture of the molecular architecture.
Applications of 2,4 Dimethylhexa 1,3 Dien 5 Yne in Complex Chemical Synthesis and Materials Science
Building Blocks for Carbocyclic and Heterocyclic Systems
Conjugated enynes are well-established as versatile synthons in organic chemistry, capable of participating in a variety of cycloaddition reactions to form complex carbocyclic and heterocyclic frameworks. Theoretically, the diene moiety of 2,4-Dimethylhexa-1,3-dien-5-yne could undergo Diels-Alder reactions, while the alkyne functionality could participate in other cyclization processes. However, no specific studies detailing these transformations for this particular compound have been identified.
Synthesis of Natural Product Scaffolds and Analogs
The structural motif of a dienyne is present in numerous biologically active natural products. Synthetic chemists often construct these intricate molecules from simpler, well-defined fragments.
Incorporation into Polypropionate Fragments
Polypropionates are a class of natural products characterized by a repeating pattern of methyl-substituted carbon atoms. While enyne precursors can be utilized in the synthesis of such fragments, there is no specific literature demonstrating the use of this compound for this purpose.
Dienyne Side Chain Synthesis (e.g., Callipeltoside A)
The marine natural product Callipeltoside A features a complex dienyne side chain. The total synthesis of Callipeltoside A and its analogs has been a significant focus of research, employing various strategies to construct this key feature. While these syntheses involve the creation of dienyne fragments, the specific use of this compound as a starting material or key intermediate is not documented in the available scientific literature.
Preparation of Vitamin D Analogs
The synthesis of Vitamin D analogs is an active area of research, with a focus on creating molecules with modified biological activity. The construction of the characteristic triene system of Vitamin D often involves sophisticated coupling and rearrangement reactions. Although various synthetic strategies are employed, a direct role for this compound in the reported syntheses of Vitamin D analogs has not been found.
Precursors for Advanced Functionalized Molecules
The combination of a conjugated diene and an alkyne in a single molecule suggests that this compound could, in principle, serve as a precursor for a variety of advanced functionalized molecules through selective transformations of either the diene or alkyne moieties. This could include a range of addition reactions, metal-catalyzed cross-couplings, or other functional group interconversions. Nevertheless, the scientific record lacks specific examples of such applications for this compound.
Polymerization Studies of Dienyne Monomers
Conjugated dienes are known to undergo polymerization to form a variety of polymeric materials. unizin.orglibretexts.org The presence of the conjugated diene system in this compound suggests its potential as a monomer. The resulting polymer would be expected to have a unique structure with pendant ethynyl (B1212043) groups, which could be further modified. However, no studies on the polymerization of this specific dienyne monomer have been reported. Research in the field of functional polymers often involves the synthesis of novel monomers to create materials with tailored properties. researchgate.netmdpi.comnih.gov
Anionic Homopolymerization for Macromolecular Design
Anionic polymerization is a powerful technique for creating polymers with well-defined structures, including controlled molecular weights and narrow molecular weight distributions. This method is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating anionic center.
A thorough review of scientific literature and chemical databases reveals a significant gap in the research concerning the anionic homopolymerization of this compound. There are currently no published studies that detail the successful polymerization of this specific monomer via an anionic mechanism. Consequently, there are no available data on the resulting polymer's properties, such as its molecular weight, polydispersity, or microstructure.
For context, the anionic polymerization of other diene and enyne monomers has been explored, but direct analogies to this compound cannot be drawn without experimental evidence. The steric hindrance from the methyl groups and the reactivity of the terminal alkyne could present unique challenges and opportunities in a potential polymerization process.
Interactive Data Table: Research Findings on Anionic Homopolymerization of this compound
| Initiator | Solvent | Temperature (°C) | Resulting Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Research Findings |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No published research found. |
Potential in Organic Electronic Materials (e.g., Organic Semiconductors)
The extended π-conjugation in the theoretical polymer of this compound suggests that it could exhibit semiconducting properties. Conjugated polymers are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The electronic properties of such polymers are highly dependent on their molecular structure, including the nature of the conjugated backbone and any side-chain modifications.
Despite the theoretical potential, there is a notable absence of research into the application of this compound or its polymer in the field of organic electronics. Scientific searches yield no papers or patents describing the synthesis of a polymer from this monomer for the purpose of investigating its semiconducting properties. Therefore, no experimental data on its charge carrier mobility, bandgap, or performance in any electronic device has been reported.
Interactive Data Table: Research Findings on the Potential of this compound in Organic Electronic Materials
| Application Area | Device Structure | Key Performance Metric | Reported Value | Research Findings |
| Organic Semiconductor | Data Not Available | Charge Carrier Mobility | Data Not Available | No published research found. |
| Organic Semiconductor | Data Not Available | Electronic Bandgap | Data Not Available | No published research found. |
Future Perspectives and Emerging Avenues in 2,4 Dimethylhexa 1,3 Dien 5 Yne Research
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of substituted dienynes often relies on metal-catalyzed cross-coupling reactions. Future research will undoubtedly focus on creating more sophisticated catalytic systems to improve the synthesis of 2,4-Dimethylhexa-1,3-dien-5-yne and its derivatives. The development of catalysts that can operate under milder conditions, with lower catalyst loadings and in more environmentally benign solvent systems, is a key objective. For instance, advancements in palladium, copper, and gold catalysis are expected to yield protocols with superior functional group tolerance and higher yields.
| Catalyst System | Potential Advantage for Dienyne Synthesis |
| Palladium-based Catalysts with Advanced Ligands | High efficiency in Sonogashira and Stille couplings for C-C bond formation. |
| Copper-based N-Heterocyclic Carbene (NHC) Complexes | Improved stability and reactivity for coupling reactions involving terminal alkynes. |
| Gold(I) Catalysts | Unique reactivity for hydrofunctionalization and cyclization reactions of the dienyne system. |
Advances in Asymmetric Synthesis of Chiral Dienyne Derivatives
The introduction of chirality into molecules containing a dienyne scaffold can lead to valuable compounds for pharmaceutical and materials science applications. While this compound itself is achiral, its derivatives can possess chiral centers. Future research will likely focus on the development of enantioselective methods to synthesize such chiral derivatives. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions involving the dienyne core.
Exploration of Unprecedented Reactivity Modes and Transformations
The conjugated π-system of this compound offers a rich playground for exploring new chemical reactions. Future studies will likely move beyond predictable transformations to uncover novel reactivity modes. This could include pericyclic reactions like Diels-Alder cycloadditions where the diene moiety participates, or transition metal-catalyzed cycloisomerization reactions that could lead to complex polycyclic structures. The interplay between the diene and the alkyne functionalities could also give rise to unique tandem reactions.
Integration of Computational Design with Synthetic Methodologies
Computational chemistry and theoretical calculations are becoming indispensable tools in modern chemical research. In the context of this compound, density functional theory (DFT) and other computational methods will be increasingly used to predict its reactivity, understand reaction mechanisms, and design new synthetic routes. This synergy between computational design and experimental work will accelerate the discovery of new transformations and applications for this versatile molecule.
Applications in Advanced Materials beyond Traditional Electronics
While conjugated organic molecules are often explored for their electronic properties, the future applications of this compound and its polymers could extend into other areas of materials science. Its rigid and planarizable structure makes it a candidate for creating porous organic polymers for gas storage and separation. Furthermore, its unique optical properties could be harnessed in the development of novel sensors or photofunctional materials.
Q & A
Basic Question
- ¹H NMR : Expect vinyl proton signals at δ 5.0–6.5 ppm (doublets for conjugated dienes) and alkyne protons at δ 2.5–3.5 ppm.
- ¹³C NMR : Alkyne carbons appear at δ 70–90 ppm, while sp² carbons resonate at δ 110–140 ppm.
- IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and 1600–1650 cm⁻¹ (C=C stretch).
- MS : Molecular ion ([M⁺]) at m/z 120.2, with fragmentation patterns indicating loss of methyl groups or alkyne cleavage .
Methodological Insight : Use deuterated solvents to suppress exchange broadening in NMR. For MS, employ high-resolution instruments (HRMS) to distinguish isotopic peaks.
What computational methods predict the electronic properties and stability of this compound?
Advanced Question
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G**) accurately predicts HOMO-LUMO gaps, bond lengths, and charge distribution. The compound’s conjugated system exhibits a low HOMO-LUMO gap (~4.5 eV), suggesting high reactivity. Stability under thermal conditions can be modeled via molecular dynamics simulations .
Methodological Insight : Benchmark computational results against experimental data (e.g., X-ray crystallography) to validate functional choices. Use Grimme’s D3 dispersion corrections for non-covalent interactions .
How does the compound’s reactivity differ in Diels-Alder reactions compared to isolated dienes or alkynes?
Advanced Question
The conjugated diene-alkyne system allows simultaneous participation in [4+2] cycloaddition (diene) and [2+2] reactions (alkyne). Steric hindrance from methyl groups at C2 and C4 may reduce regioselectivity. Computational studies suggest the alkyne stabilizes transition states via hyperconjugation, accelerating reaction rates by ~30% compared to non-conjugated systems .
Methodological Insight : Use frontier molecular orbital (FMO) theory to predict regiochemistry. Experimental validation via kinetic studies under varying temperatures is recommended.
How should researchers address contradictions between experimental and computational data for this compound?
Advanced Question
Discrepancies often arise from approximations in DFT functionals or solvent effects omitted in simulations. For example, if computed bond lengths deviate >0.02 Å from crystallographic data, re-optimize with solvent models (e.g., PCM) or higher-level methods (e.g., CCSD(T)). Iterative refinement using Bayesian statistics can reconcile outliers .
Methodological Insight : Publish negative results and raw data to facilitate meta-analyses. Cross-validate with multiple spectroscopic techniques (e.g., Raman for bond vibration validation) .
What are the emerging applications of this compound in materials science?
Advanced Question
The compound’s π-conjugated system makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Recent studies highlight its use as a ligand in catalytic systems for C–H activation, though steric effects from methyl groups require optimization .
Methodological Insight : Screen MOF compatibility via docking simulations. Experimental synthesis should prioritize inert atmospheres to prevent alkyne oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
